molecular formula C11H10N2O B1415361 6-(2-methylphenyl)pyridazin-3(2H)-one CAS No. 1105194-00-0

6-(2-methylphenyl)pyridazin-3(2H)-one

Cat. No.: B1415361
CAS No.: 1105194-00-0
M. Wt: 186.21 g/mol
InChI Key: GGEYYRLJDZNPQZ-UHFFFAOYSA-N
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Description

6-(2-methylphenyl)pyridazin-3(2H)-one (CAS 1105194-00-0) is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Recent scientific literature highlights significant research interest in pyridazinone derivatives for their potential as vasodilators and anticancer agents . Studies show that novel pyridazin-3-one derivatives can exhibit potent vasorelaxant activity by mechanisms that may include enhancing eNOS mRNA expression and increasing nitric oxide levels in vascular tissue . Furthermore, the pyridazinone core is a key structural element in the design of targeted chemotherapeutic agents, with derivatives acting as inhibitors for various kinase targets involved in cancer cell proliferation and survival . As a building block, this compound provides researchers a versatile intermediate for further chemical functionalization. Exploration of its specific mechanism of action and therapeutic potential is an active area of investigation in drug discovery.

Properties

IUPAC Name

3-(2-methylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-4-2-3-5-9(8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEYYRLJDZNPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287312
Record name 6-(2-Methylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-00-0
Record name 6-(2-Methylphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone N-oxides, while reduction can produce dihydropyridazinones. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(2-methylphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has a variety of applications, including roles in scientific research. Pyridazinones have demonstrated activity as antimicrobial, anti-inflammatory, analgesic, antihypertensive, and anticancer agents .

Scientific Research Applications

  • Antimicrobial Activity Certain 2,6-disubstituted-3(2H)-pyridazinone derivatives have been synthesized and tested for antibacterial and antifungal activities against pathogenic strains . These compounds may be good candidates for developing more effective antifungal agents, especially against C. albicans and C. krusei. Additionally, some 6-(4-Chlorobenzoyl)-2-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester derivatives have been synthesized and assessed for antimicrobial activity. Compound 55 showed strong inhibitory effects on the growth of Gram-positive bacteria, particularly Bacillus subtilis, comparable to ampicillin .
  • Anti-inflammatory and Analgesic activities Some 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p- substituted benzal)hydrazone derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activities. Compound 50 exhibited better analgesic activity than acetylsalicylic acid (ASA), and these derivatives also demonstrated anti-inflammatory activity similar to indomethacin .
  • Antihypertensive Activity Studies have explored 3(2H)-pyridazinones for potential antihypertensive agents. For instance, 6-(4-Ethylphenyl)-2-[(4-methylpiperazin-1-yl)methyl]-4,5-dihydropyridazin-3(2H)-one was synthesized and tested for antihypertensive properties using the Tail Cuff method. Compound 53 showed good antihypertensive activity . Additionally, a series of 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated for antihypertensive activity, with compound 54 showing appreciable antihypertensive activity comparable to hydralazine and propranolol .
  • Anticancer Activity There are reports indicating the potential anticancer effects of pyridazinones . For example, a series of 6-(4-Hydroxy-2-Methylphenyl)-2-(p-sulfamylphenyl)-4,5- dihydropyridazine-3(2H)-one derivatives were synthesized and tested for anticancer, anti-inflammatory, and antimicrobial actions .

Mechanism of Action

The mechanism of action of 6-(2-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 6 significantly influences solubility, polarity, and bioavailability. Key comparisons include:

Compound Substituent at Position 6 Solubility (mg/mL) LogP<sup>*</sup> Key Reference
6-Phenyl-pyridazin-3(2H)-one Phenyl 1.24 (Ethanol) 2.1
6-(2-Methylphenyl)pyridazin-3(2H)-one 2-Methylphenyl Not reported 2.5 (predicted)
6-(4-Chlorophenyl)pyridazin-3(2H)-one 4-Chlorophenyl 0.89 (Ethanol) 2.8
6-(tert-Butyl)pyridazin-3(2H)-one tert-Butyl Insoluble 3.2

Notes:

  • Chlorine substituents (electron-withdrawing) further enhance LogP but may improve target binding via halogen interactions .
  • Bulky groups like tert-butyl drastically reduce solubility due to steric hindrance .

Pharmacological Activities

Kinase Inhibition

This compound shares structural motifs with AS1940477, a p38 MAP kinase inhibitor (IC50 = 0.4 nM). The 2-methylphenyl group may stabilize hydrophobic interactions in the kinase ATP-binding pocket, a critical feature for potency . In contrast, 6-phenyl derivatives without methyl substitution show weaker kinase affinity, highlighting the importance of substituent optimization .

Analgesic and Anti-inflammatory Activity

Pyridazinones with 4-benzylidene substitutions (e.g., IIIA-IIIC) exhibit analgesic activity (30–40% inhibition in hot-plate tests), though less potent than aspirin .

Antimicrobial and Anticancer Activity

6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one derivatives demonstrate broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL) , while 4-(aryl)pyridazinones show anticancer activity via apoptosis induction (IC50 = 5–20 µM) . The methylphenyl analog’s activity in these domains remains underexplored but warrants investigation based on structural parallels.

Biological Activity

6-(2-Methylphenyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a 2-methylphenyl group. Its molecular formula is C11_{11}H10_{10}N2_{2}O, with a molecular weight of approximately 186.21 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological properties.

Biological Activities

Research indicates that pyridazinone derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of pyridazinones against various bacterial strains. For instance, compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating significant potency .
  • Anticancer Properties : Pyridazin-3(2H)-ones have been investigated for their anticancer potential. Some derivatives have exhibited cytotoxic effects on cancer cell lines, including HeLa and A375, with IC50_{50} values indicating effective inhibition of cellular proliferation .
  • Anti-inflammatory Effects : The anti-inflammatory properties of these compounds have also been highlighted in various studies, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been noted to inhibit protein tyrosine phosphatase 1B (PTP1B), which is relevant in diabetes and obesity research .
  • Interaction with Cellular Targets : The presence of the methylphenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets such as receptors and enzymes .

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of various pyridazine derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 16 µg/mL .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in HeLa cells at concentrations above 20 µM, suggesting its potential as a lead compound for anticancer drug development .

Data Summary Table

Activity TypeTest Organism/Cell LineMIC/IC50_{50} ValueReference
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli16 µg/mL
AnticancerHeLaIC50_{50} = 20 µM
Anti-inflammatoryVariousNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2-methylphenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used synthesis involves condensation of substituted acetophenones with glyoxylic acid in glacial acetic acid, followed by hydrazine hydrate treatment. Key steps include refluxing at controlled pH (~8) and optimizing stoichiometric ratios (e.g., 1.2 eq glyoxylic acid). Yield variations arise from substituent steric effects and reaction time adjustments . Alternative routes may employ cyclization of dihydro precursors, where solvent polarity and temperature critically impact ring closure efficiency .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing pyridazinone derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry, particularly distinguishing between N-substituted and O-substituted isomers. High-resolution mass spectrometry (HRMS) validates molecular formulas. Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard for purity assessment, using C18 columns and acetonitrile/water gradients. Crystallinity and polymorphism can be screened via powder X-ray diffraction (PXRD) .

Q. How are preliminary biological activities of pyridazinone derivatives evaluated in vitro?

  • Methodological Answer : Standard assays include:

  • Platelet aggregation inhibition : Using ADP or collagen-induced aggregation in platelet-rich plasma (PRP) with IC₅₀ determination .
  • Anti-inflammatory screening : Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays, with indomethacin as a positive control .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to identify selective toxicity thresholds .

Advanced Research Questions

Q. How do structural modifications at the 2-methylphenyl position influence the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer : Substituent effects are analyzed via:

  • Lipophilicity studies : LogP measurements (shake-flask method) correlate with membrane permeability.
  • Metabolic stability : Microsomal incubation (human liver microsomes) identifies vulnerable sites for oxidation.
  • Receptor docking simulations : Molecular dynamics (MD) models predict interactions with targets like PDE-III (for inotropic activity) or thromboxane receptors (antiplatelet effects) . Hydrophobic substituents (e.g., 2-methyl vs. 2-chloro) enhance target affinity but may reduce solubility .

Q. How can conflicting biological data (e.g., antiplatelet vs. inotropic activity) be resolved in pyridazinone research?

  • Methodological Answer : Contradictions often stem from assay-specific conditions:

  • Concentration-dependent effects : Dose-response curves may reveal dual mechanisms (e.g., PDE-III inhibition at low doses vs. calcium channel modulation at higher doses).
  • Species variability : Cross-testing in human vs. rodent models clarifies translational relevance.
  • Off-target profiling : Kinase panels or proteome-wide affinity capture mass spectrometry identify secondary targets .

Q. What role do crystal packing interactions play in the physicochemical stability of pyridazinone derivatives?

  • Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking). For this compound, bulky substituents disrupt close packing, reducing melting points but enhancing dissolution rates. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate stability with lattice energy .

Q. What strategies are effective for improving aqueous solubility of lipophilic pyridazinones without compromising bioactivity?

  • Methodological Answer :

  • Prodrug design : Phosphate or glycoside conjugates enhance hydrophilicity, with enzymatic cleavage in vivo.
  • Co-solvency systems : PEG 400/water mixtures (e.g., 30% PEG) optimize solubility while maintaining compound integrity .
  • Nanoparticulate formulations : Poly(lactic-co-glycolic acid) (PLGA) encapsulation improves bioavailability in pharmacokinetic studies .

Data Contradiction and Validation Questions

Q. How can researchers validate the reproducibility of synthetic protocols for pyridazinone derivatives across laboratories?

  • Methodological Answer :

  • Round-robin testing : Independent synthesis at multiple sites using identical reagents and equipment.
  • Critical parameter documentation : Detailed reporting of reaction atmosphere (N₂ vs. air), stirring rates, and purification methods (e.g., column chromatography vs. recrystallization).
  • Analytical cross-checking : Inter-lab NMR and HPLC comparisons to confirm structural fidelity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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